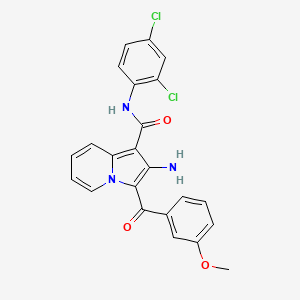
2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H17Cl2N3O3 and its molecular weight is 454.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C16H14Cl2N2O3
- Molecular Weight : 363.20 g/mol
- Melting Point : Approximately 180 °C
- Solubility : Soluble in organic solvents like DMSO and ethanol but insoluble in water.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism involves inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound shows effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
-
Inhibition of Cell Proliferation :
- The compound interferes with the signaling pathways involved in cell growth and division.
- It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
-
Induction of Apoptosis :
- It activates caspases and promotes the release of cytochrome c from mitochondria, triggering apoptotic pathways.
-
Antibacterial Mechanism :
- The compound disrupts bacterial membrane integrity and inhibits key enzymes involved in cell wall synthesis.
Antitumor Activity
A study conducted by Layek et al. (2023) evaluated the cytotoxic effects of this compound on MCF-7 and HCT-116 cells. The findings indicated an IC50 value of approximately 25 µM for MCF-7 cells, demonstrating significant anti-cancer potential .
Antimicrobial Efficacy
In a comprehensive study focusing on antimicrobial properties, the compound was tested against various pathogens. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | IC50 ~ 25 µM (MCF-7) | Induces apoptosis |
| Antimicrobial | MIC ~ 32 µg/mL | Disrupts cell wall synthesis |
| Anti-inflammatory | Significant inhibition | Reduces pro-inflammatory cytokines |
Propriétés
IUPAC Name |
2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-15-6-4-5-13(11-15)22(29)21-20(26)19(18-7-2-3-10-28(18)21)23(30)27-17-9-8-14(24)12-16(17)25/h2-12H,26H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMJPGKTHOXRHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














